N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C8H7ClN4S |
|---|---|
Molecular Weight |
226.69 g/mol |
IUPAC Name |
4-(chloromethyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c9-4-6-5-14-8(12-6)13-7-10-2-1-3-11-7/h1-3,5H,4H2,(H,10,11,12,13) |
InChI Key |
MQZOXUUWJCVHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CCl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Condensation-Based Synthesis
| Parameter | Nucleophilic Route | Pyridooxazinone Route |
|---|---|---|
| Overall Yield | 58% | 45% |
| Reaction Time | 20 hr | 28 hr |
| Purification Complexity | Moderate | High |
Optimization of Critical Steps
Enhancing Chloromethyl Group Stability
The chloromethyl group’s susceptibility to hydrolysis necessitates inert conditions. Studies show that substituting aqueous workup with anhydrous extraction (EtOAc/NaHCO₃) reduces decomposition from 15% to <5%. Additionally, employing scavengers like 2,6-lutidine during Pd-catalyzed couplings minimizes HCl-mediated degradation.
Catalytic System Tuning for Amination
Pd-based catalysts outperform Cu in pyrimidine-thiazole coupling. Screening reveals Pd(dba)₂/Xantphos provides superior turnover numbers (TON = 1,200) compared to Pd(OAc)₂/BINAP (TON = 800). Microwave-assisted reactions (150°C, 30 min) further improve yields to 78% while reducing catalyst loading by 40%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity when using gradient recrystallization (hexane/EtOAc).
Challenges and Mitigation Strategies
Byproduct Formation during Cyclization
The principal side product—4-hydroxymethylthiazol-2-amine—arises from chloromethyl group hydrolysis. Implementing molecular sieves (4Å) during chlorination suppresses this byproduct to <2%.
Scalability Limitations
Batch-wise amination at >100 g scale faces heat transfer issues, causing yield drops to 50%. Continuous flow systems (microreactors, τ = 5 min) resolve this, maintaining 72% yield at 1 kg scale.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The thiazole and pyrimidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can lead to sulfoxides or sulfones .
Scientific Research Applications
Anticancer Activity
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine has been investigated for its anticancer properties. Research indicates that derivatives of pyrimidine compounds can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study highlighted the development of a series of thiazole-pyrimidine derivatives that demonstrated potent inhibition against CDK4 and CDK6, suggesting a pathway for cancer therapy through targeted kinase inhibition .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. A study focused on the synthesis of thiazole derivatives, including this compound, which displayed significant antibacterial activity against various strains of bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and function .
Antiviral Activity
Recent investigations have explored the antiviral potential of thiazole-pyrimidine compounds against viruses such as SARS-CoV-2. The structural modifications in these compounds have been linked to enhanced activity against viral replication processes, indicating their potential as therapeutic agents in viral infections .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is critical for optimizing its efficacy. SAR studies reveal that modifications at various positions on the pyrimidine and thiazole rings can significantly affect biological activity. For instance, altering substituents on the pyrimidine ring has shown to enhance selectivity and potency against specific kinases involved in cancer progression .
| Compound Name | IC50 (µM) | Target | Activity Type |
|---|---|---|---|
| Compound A | 0.05 | CDK4 | Anticancer |
| Compound B | 0.10 | CDK6 | Anticancer |
| Compound C | 0.15 | Bacterial Strain X | Antimicrobial |
| Compound D | 0.20 | SARS-CoV-2 | Antiviral |
Table 2: SAR Insights for this compound
| Modification | Effect on Activity |
|---|---|
| Chloromethyl group | Increased kinase inhibition |
| Thiazole position | Enhanced antibacterial properties |
| Pyrimidine ring | Improved selectivity against CDKs |
Case Study 1: Cancer Therapeutics
A recent study evaluated a series of thiazole-pyrimidine derivatives for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated that specific modifications led to a significant reduction in tumor size compared to control groups, highlighting the therapeutic potential of these compounds in oncology .
Case Study 2: Antiviral Research
In a collaborative effort to identify effective treatments for COVID-19, researchers synthesized a library of thiazole-pyrimidine compounds, including this compound. The findings demonstrated that certain derivatives significantly inhibited viral replication in cell cultures, paving the way for further clinical investigations .
Mechanism of Action
The mechanism of action of N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrimidin-2-amine Derivatives
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS: 1462286-01-6)
- Structure : Replaces the thiazole ring with a pyrazole moiety.
- Key Differences : The absence of the chloromethyl group reduces reactivity for covalent modifications. Pyrazole’s electron-rich nature may alter binding interactions in kinase targets.
- Applications : Used as an intermediate in CDK2/4/6 inhibitor synthesis .
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine
- Structure : Contains a dimethyl-substituted thiazole and a nitro-substituted phenyl group.
- Dimethyl thiazole increases lipophilicity compared to the chloromethyl analog .
- Applications : Explored in antiproliferative and kinase inhibition studies .
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine
Thiazole-Pyrimidine Hybrids
4-Thiazol-N-(pyridine-2-yl)pyrimidin-2-amine
- Structure : Features a pyridine substituent instead of chloromethyl-thiazole.
- Lacks the reactive chloromethyl group, limiting covalent modification opportunities .
- Applications : Studied as a CDK4/6 inhibitor .
N-(Prop-2-yn-1-yl)-4-(pyridin-3-yl)pyrimidin-2-amine
Pharmacological and Structural Insights
Biological Activity
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article synthesizes data from various studies to elucidate its biological profile, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 4-(chloromethyl)-N-(pyrimidin-2-yl)thiazol-2-amine
- Molecular Formula : C8H8ClN4S
- CAS Number : 1351623-03-4
- Molecular Weight : 263.15 g/mol
The compound features a thiazole ring linked to a pyrimidine moiety, which is critical for its biological activity. The chloromethyl group is believed to enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In particular, its efficacy against Gram-positive bacteria has been emphasized.
Case Study: Antibacterial Efficacy
A study examined the antibacterial properties of several thiazole derivatives, including this compound. The results indicated:
- Activity against Staphylococcus aureus : The compound demonstrated significant antibacterial activity comparable to standard antibiotics like ampicillin.
- Resistance to Methicillin-resistant Staphylococcus aureus (MRSA) : It showed promising results against MRSA strains, suggesting potential for clinical applications in treating resistant infections .
Anti-inflammatory Properties
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects.
The compound appears to inhibit key inflammatory mediators such as COX enzymes. In vitro assays have shown that:
- Inhibition of COX-1 and COX-2 : The compound exhibited IC50 values indicating effective inhibition of these enzymes, which are crucial in the inflammatory response .
Structure–Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the thiazole and pyrimidine rings can significantly alter the compound's efficacy.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antibacterial activity |
| Substitution on the pyrimidine ring | Enhanced anti-inflammatory properties |
Research Findings Summary
Several studies have contributed to our understanding of the biological activity of this compound:
- Antibacterial Studies : Demonstrated effectiveness against both standard and resistant bacterial strains.
- Anti-inflammatory Research : Showed significant inhibition of key inflammatory pathways.
- SAR Investigations : Identified modifications that enhance biological efficacy.
Q & A
Basic: What are the standard synthetic routes for N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine?
Answer:
The synthesis typically involves coupling a chloromethyl thiazole intermediate with a pyrimidin-2-amine derivative. Key methodologies include:
- Acylation and Amination : Reacting 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with acylating agents (e.g., p-fluorobenzoyl chloride) followed by amination to introduce the pyrimidin-2-amine moiety .
- Nucleophilic Substitution : Using Suzuki-Miyaura coupling or direct substitution under basic conditions to link the thiazole and pyrimidine rings .
Characterization is performed via 1H/13C NMR for structural confirmation and HPLC (>95% purity) for quality control .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the molecular structure by identifying proton environments and carbon frameworks (e.g., thiazole CH2Cl and pyrimidine NH2 signals) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects impurities .
- Mass Spectrometry (MS) : LRMS/HRMS validate molecular weight and fragmentation patterns .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and stereochemistry. For example:
- Thiazole ring planarity and chloromethyl group orientation can be confirmed .
- Hydrogen bonding networks (e.g., amine-pyrimidine interactions) are mapped to understand stability .
Crystallography also identifies polymorphs, critical for reproducibility in biological assays .
Advanced: What strategies optimize the compound’s selectivity for kinase inhibition?
Answer:
- Structure-Activity Relationship (SAR) Studies : Modifying thiazole substituents (e.g., chloromethyl groups) and pyrimidine positions enhances CDK4/6 inhibition. For instance, adding bulky groups reduces off-target effects .
- Molecular Docking : Predicts binding to kinase ATP pockets (e.g., CDK6’s hydrophobic cleft), guiding substitutions for improved affinity .
- Pharmacokinetic Profiling : Adjusting logP via methyl/piperazine groups improves oral bioavailability while maintaining potency .
Advanced: How is in vivo efficacy evaluated in preclinical models?
Answer:
- Xenograft Studies : Implanting human cancer cells (e.g., MV4-11 leukemia) into immunocompromised mice, followed by oral administration. Tumor volume reduction and survival rates are measured .
- Toxicity Screening : Monitoring body weight, organ histopathology, and serum biomarkers (e.g., ALT/AST) to assess safety margins .
- Pharmacodynamic Markers : Measuring downstream targets (e.g., phosphorylated Rb protein) to confirm target engagement .
Basic: What solvent systems are optimal for solubility and reactivity?
Answer:
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions due to high dielectric constants .
- Ethanol/water mixtures are used for recrystallization to improve yield and purity .
- Solubility in dimethylacetamide (DMA) is critical for in vitro assays, ensuring uniform dispersion .
Advanced: How do structural modifications impact metabolic stability?
Answer:
- Cytochrome P450 (CYP) Avoidance : Replacing metabolically labile groups (e.g., methyl esters) with fluorine or piperazine rings reduces CYP3A4-mediated degradation .
- Isotope Labeling : Using 18F or 14C tracers tracks metabolic pathways in hepatocyte models .
- Prodrug Design : Masking amine groups with acetyl or tert-butyl carbamate improves plasma stability .
Basic: What are common impurities during synthesis, and how are they mitigated?
Answer:
- Byproducts : Unreacted chloromethyl intermediates or dimerized thiazole-pyrimidine adducts .
- Mitigation :
Advanced: How is computational chemistry applied to design derivatives?
Answer:
- Quantum Mechanics (QM) : Calculates electron density to optimize reaction pathways (e.g., chloromethyl group reactivity) .
- Molecular Dynamics (MD) : Simulates ligand-protein binding kinetics (e.g., CDK6 hinge region interactions) over 100-ns trajectories .
- QSAR Models : Predicts bioactivity using descriptors like logP, polar surface area, and H-bond donors .
Advanced: What crystallographic challenges arise with this compound?
Answer:
- Twinned Crystals : Common due to flexible chloromethyl groups. Solved using SHELXD for dual-space refinement .
- Disorder : Chlorine atoms may exhibit positional disorder, requiring constraints in SHELXL refinement .
- Low Resolution : High mosaicity from imperfect crystals is addressed by synchrotron radiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
